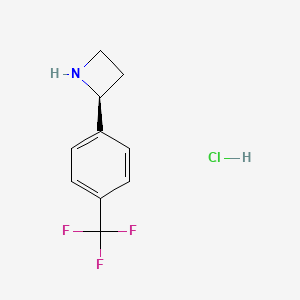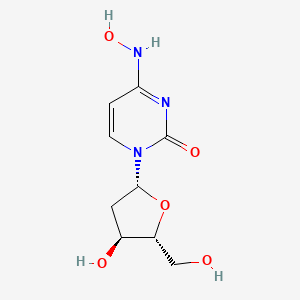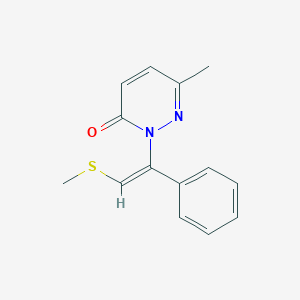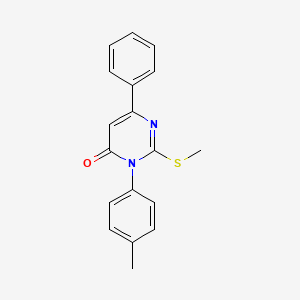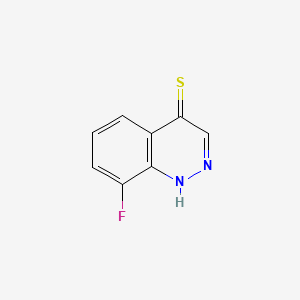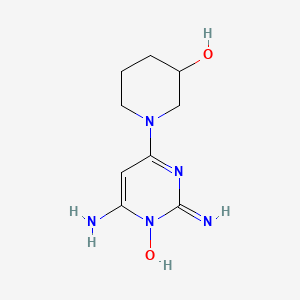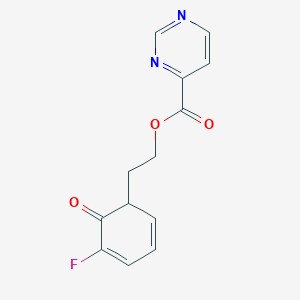
2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate is a complex organic compound that features a unique combination of a fluorinated cyclohexadienone moiety and a pyrimidine carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the fluorinated cyclohexadienone intermediate through a series of halogenation and oxidation reactions. This intermediate is then coupled with a pyrimidine carboxylate derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The fluorine atom and other functional groups can be substituted with other atoms or groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone-like structures. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Aplicaciones Científicas De Investigación
2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorinated cyclohexadienone moiety can participate in redox reactions, while the pyrimidine carboxylate group can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl benzoate
- 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl acetate
- 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl methacrylate
Uniqueness
Compared to similar compounds, 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate stands out due to its combination of a fluorinated cyclohexadienone and a pyrimidine carboxylate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H11FN2O3 |
|---|---|
Peso molecular |
262.24 g/mol |
Nombre IUPAC |
2-(5-fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11FN2O3/c14-10-3-1-2-9(12(10)17)5-7-19-13(18)11-4-6-15-8-16-11/h1-4,6,8-9H,5,7H2 |
Clave InChI |
BRLJIAJEPAZVET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(C(=O)C(=C1)F)CCOC(=O)C2=NC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one](/img/structure/B12925883.png)

